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Compound of Interest

Compound Name: Antibacterial agent 48

Cat. No.: B15364311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Enterocin AS-48, a circular bacteriocin produced by Enterococcus faecalis, has garnered

significant interest for its broad-spectrum antimicrobial activity. Its unique 70-residue, head-to-

tail cyclized structure endows it with remarkable stability and a potent membrane-disrupting

mechanism of action. The three-dimensional structure of Enterocin AS-48 was first elucidated

using nuclear magnetic resonance (NMR) spectroscopy, providing critical insights into its

function. This technical guide details the methodologies employed in the NMR-based structural

determination of Enterocin AS-48, presenting key quantitative data and experimental protocols

for researchers in the fields of structural biology and drug development.

Experimental Protocols
The structural determination of Enterocin AS-48 via NMR spectroscopy involves a series of

well-defined steps, from sample preparation to the final structure calculation and refinement.

Sample Preparation
A homogenous and stable sample is paramount for high-quality NMR data acquisition. The

protocol for preparing Enterocin AS-48 for NMR analysis is as follows:

Purification: Enterocin AS-48 is purified from E. faecalis culture supernatants using a

combination of cation-exchange and reverse-phase high-performance liquid chromatography

(HPLC).
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Concentration: The purified peptide is concentrated to approximately 2 mM.

Solvent System: The sample is dissolved in a solution of 90% H₂O/10% D₂O.

pH: The pH of the sample is adjusted to 3.5. This acidic condition is crucial as it prevents

aggregation and precipitation of the protein, ensuring a monomeric state suitable for NMR

analysis.

Internal Standard: A standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is

added for chemical shift referencing.

NMR Data Acquisition
A suite of multidimensional NMR experiments is performed to obtain the necessary information

for resonance assignment and structure calculation. These experiments are typically carried

out on a high-field NMR spectrometer (e.g., 600 MHz or higher).

The key NMR experiments include:

Two-Dimensional Total Correlated Spectroscopy (TOCSY): This experiment is used to

identify the spin systems of the amino acid residues by correlating all protons within a given

residue. A mixing time of 80 ms is typically employed.

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments

are crucial for obtaining distance constraints between protons that are close in space

(typically < 5 Å), which forms the basis for determining the three-dimensional structure. A

mixing time of 150 ms is commonly used.

Two-Dimensional Correlated Spectroscopy (COSY): This experiment identifies protons that

are coupled to each other through chemical bonds (typically up to three bonds away).

¹⁵N-HSQC and ¹³C-HSQC (Heteronuclear Single Quantum Coherence): For isotopically

labeled samples (¹⁵N and/or ¹³C), these experiments provide correlations between protons

and their directly attached nitrogen or carbon atoms, respectively, greatly facilitating

resonance assignment.

Structure Calculation and Refinement
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The collected NMR data is processed and analyzed to generate the final three-dimensional

structure of Enterocin AS-48.

Resonance Assignment: The first step involves assigning all the observed NMR signals to

specific protons, carbons, and nitrogens in the amino acid sequence of Enterocin AS-48.

This is achieved by systematically analyzing the through-bond correlations from TOCSY and

COSY spectra and the sequential connectivities observed in the NOESY spectra.

Constraint Generation:

Distance Constraints: The cross-peaks in the NOESY spectra are integrated, and their

volumes are used to derive upper-limit distance constraints between pairs of protons.

These are typically categorized as strong (1.8–2.7 Å), medium (1.8–3.3 Å), and weak

(1.8–5.0 Å).

Dihedral Angle Constraints: ³J(HN,Hα) coupling constants, measured from high-resolution

1D or 2D spectra, are used to derive dihedral angle constraints for the protein backbone

(φ angles) using the Karplus equation.

Structure Calculation: The initial 3D structures are calculated using software programs like

DYANA (Dynamics Algorithm for NMR Applications). This program uses a simulated

annealing approach to find conformations that satisfy the experimental distance and dihedral

angle constraints.

Structure Refinement: The family of structures generated by DYANA is further refined using

molecular dynamics simulations in a program like GROMOS (Groningen Molecular

Simulation). This refinement process typically involves simulating the protein in a water box

to improve the stereochemical quality and optimize the non-bonded interactions, resulting in

a final ensemble of low-energy structures.

Data Presentation
The quantitative data derived from the NMR analysis is fundamental for the structural

determination. The following tables summarize the key NMR data for Enterocin AS-48.
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Table 1: Summary of Structural Statistics for the Final
Ensemble of 20 Structures of Enterocin AS-48

Parameter Value

NMR Distance and Dihedral Constraints

Total NOE constraints 968

Intra-residue 345

Sequential ( i-j

Medium-range (1< i-j

Long-range ( i-j

Dihedral angle restraints (φ) 54

Deviations from Experimental Restraints

Distance constraints (>0.5 Å) 0

Dihedral angle constraints (>5°) 0

Average RMSD to the Mean Structure (Å)

Backbone atoms (residues 1-70) 0.45 ± 0.08

All heavy atoms (residues 1-70) 0.89 ± 0.11

Ramachandran Plot Analysis (%)

Residues in most favored regions 85.3

Residues in additionally allowed regions 13.5

Residues in generously allowed regions 1.2

Residues in disallowed regions 0.0

Note: The structural statistics are based on the PDB entry 1E68.

Table 2: Representative ¹H Chemical Shifts (ppm) for
Selected Residues of Enterocin AS-48 at pH 3.5
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Residue HN Hα Hβ Other Protons

Met1 - 4.25 2.15 CεH₃: 2.08

Lys2 8.52 4.31 1.85
Hγ: 1.45, Hδ:

1.68, Hε: 3.01

Phe5 8.21 4.65 3.12
Hδ: 7.25, Hε:

7.31, Hζ: 7.20

Trp11 8.15 4.70 3.28

Hδ1: 7.65, Hε1:

10.1, Hε3: 7.18,

Hζ2: 7.55, Hζ3:

7.08, Hη2: 7.35

Gly13 8.35 3.98 - -

Ala22 8.19 4.35 1.48 -

Val30 8.05 4.15 2.10 γ-CH₃: 0.95, 1.05

Ile41 8.10 4.20 1.95
γ-CH₃: 0.90, δ-

CH₃: 0.85

Lys58 8.45 4.28 1.88
Hγ: 1.48, Hδ:

1.70, Hε: 3.05

Trp66 8.28 4.75 3.35

Hδ1: 7.70, Hε1:

10.2, Hε3: 7.25,

Hζ2: 7.60, Hζ3:

7.15, Hη2: 7.40

Note: This is a representative subset of the full chemical shift data available from the Biological

Magnetic Resonance Bank (BMRB) under accession number 4112.

Visualization of the Experimental Workflow
The overall process for the structural determination of Enterocin AS-48 using NMR can be

visualized as a streamlined workflow.
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1. Sample Preparation

2. NMR Data Acquisition

3. Structure Calculation & Refinement

Purification of Enterocin AS-48

Concentration and Solubilization

Final NMR Sample (pH 3.5)

2D TOCSY 2D NOESY 2D COSY 2D 15N/13C-HSQC

Resonance Assignment

Generate Constraints
(NOEs, Dihedral Angles)

Structure Calculation (DYANA)

Structure Refinement (GROMOS)

Final Structure Ensemble

Click to download full resolution via product page

Caption: Workflow for the structural determination of Enterocin AS-48 by NMR.
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Conclusion
The determination of the three-dimensional structure of Enterocin AS-48 by NMR spectroscopy

has been instrumental in understanding its mode of action and has provided a structural

framework for the design of novel antimicrobial agents. This technical guide outlines the key

experimental protocols and presents the essential quantitative data that underpin our current

knowledge of this potent bacteriocin. The detailed methodologies and data serve as a valuable

resource for researchers aiming to study similar antimicrobial peptides or to further engineer

Enterocin AS-48 for enhanced therapeutic properties.

To cite this document: BenchChem. [Structural Determination of Enterocin AS-48: A
Technical Guide to its NMR Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15364311#structural-determination-of-enterocin-as-
48-using-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15364311#structural-determination-of-enterocin-as-48-using-nmr
https://www.benchchem.com/product/b15364311#structural-determination-of-enterocin-as-48-using-nmr
https://www.benchchem.com/product/b15364311#structural-determination-of-enterocin-as-48-using-nmr
https://www.benchchem.com/product/b15364311#structural-determination-of-enterocin-as-48-using-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15364311?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15364311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

